

In-Depth Technical Guide: Structure and Chemical Properties of NSC 689534

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Compound of Interest

Compound Name: NSC 689534

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This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **NSC 689534**, a promising thiosemicarbazone with significant anti-cancer potential.

Chemical Structure and Properties

NSC 689534 is chemically identified as 2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone.[1] It belongs to the heterocyclic thiosemicarbazone family of compounds, which are known for their metal-chelating properties.[1]

Structure:

Chemical Properties:

Property	Value	Source
Molecular Formula	C19H19N7S	Deduced from Structure
Molecular Weight	377.47 g/mol	Calculated from Formula
IUPAC Name	2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone	[1]
Canonical SMILES	<chem>C1=CC=NC(=C1)CN(CC2=CC=CC=N2)N=C(S)NC=C3C=CC=CN=3</chem>	Deduced from Structure
Solubility	Information not available in the provided search results.	
Stability	Information not available in the provided search results.	

Mechanism of Action and Biological Activity

The biological activity of **NSC 689534** is profoundly influenced by its ability to chelate metal ions, particularly copper and iron.[1]

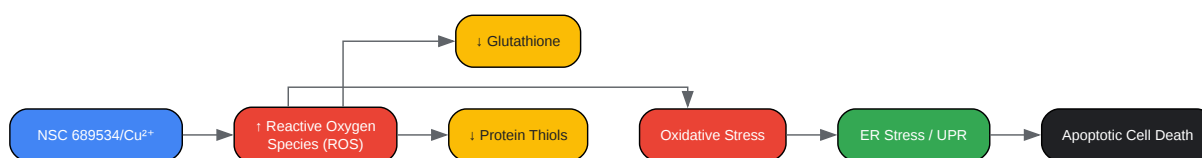
Role of Metal Chelation

- Copper Chelation:** The anti-proliferative activity of **NSC 689534** is significantly enhanced (four- to five-fold) upon chelation with copper (Cu^{2+}). [1] The maximal activity is observed at a 1:1 molar ratio of Cu^{2+} to **NSC 689534**. [1] The resulting **NSC 689534**/ Cu^{2+} complex is a potent inducer of oxidative stress. [1]
- Iron Chelation:** In contrast, the presence of iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$) completely attenuates the anti-cancer activity of **NSC 689534**. [1] However, once the **NSC 689534**/ Cu^{2+} complex is formed, its activity is retained even in the presence of additional iron or iron-containing biomolecules. [1]

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress

The primary mechanism of action of the **NSC 689534**/ Cu^{2+} complex is the induction of reactive oxygen species (ROS), leading to significant depletion of cellular glutathione and protein thiols. [1] This surge in oxidative stress subsequently triggers endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). [1] Microarray analysis of cells treated with the copper complex revealed the activation of pathways related to oxidative and ER stress, autophagy, and metal metabolism. [1] Further investigation has shown that cell death induced by **NSC 689534**/ Cu^{2+} is dependent on ER stress but independent of autophagy. [1]

The following diagram illustrates the proposed signaling pathway for **NSC 689534**/ Cu^{2+} :



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Caption: Proposed signaling pathway of **NSC 689534**/ Cu^{2+} leading to apoptosis.

In Vitro and In Vivo Activity

NSC 689534, particularly in its copper-chelated form, has demonstrated significant anti-cancer activity in both laboratory and animal models.

In Vitro Cytotoxicity

NSC 689534 was initially evaluated for its cytotoxic effects against HL60 (monocytic leukemia) and PC3 (prostate carcinoma) cell lines. [1] The compound exhibits activity in the low micromolar range. [1]

Quantitative Cytotoxicity Data:

Compound	Cell Line	IC50 (μM)	Source
NSC 689534	HL60	Data not available in search results	
NSC 689534	PC3	Data not available in search results	
NSC 689534/ Cu^{2+}	HL60	Data not available in search results	
NSC 689534/ Cu^{2+}	PC3	Data not available in search results	

Note: Specific IC50 values were not available in the provided search results.

In Vivo Efficacy

The copper chelate of **NSC 689534** has shown efficacy in an HL60 xenograft model, indicating its potential for in vivo anti-tumor activity.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and further investigation of the biological activities of **NSC 689534**.

Cell Viability Assay

A ^{14}C -leucine viability assay was used to evaluate the cytotoxicity of **NSC 689534** against HL60 and PC3 cell lines over a 3-day period.[\[1\]](#)

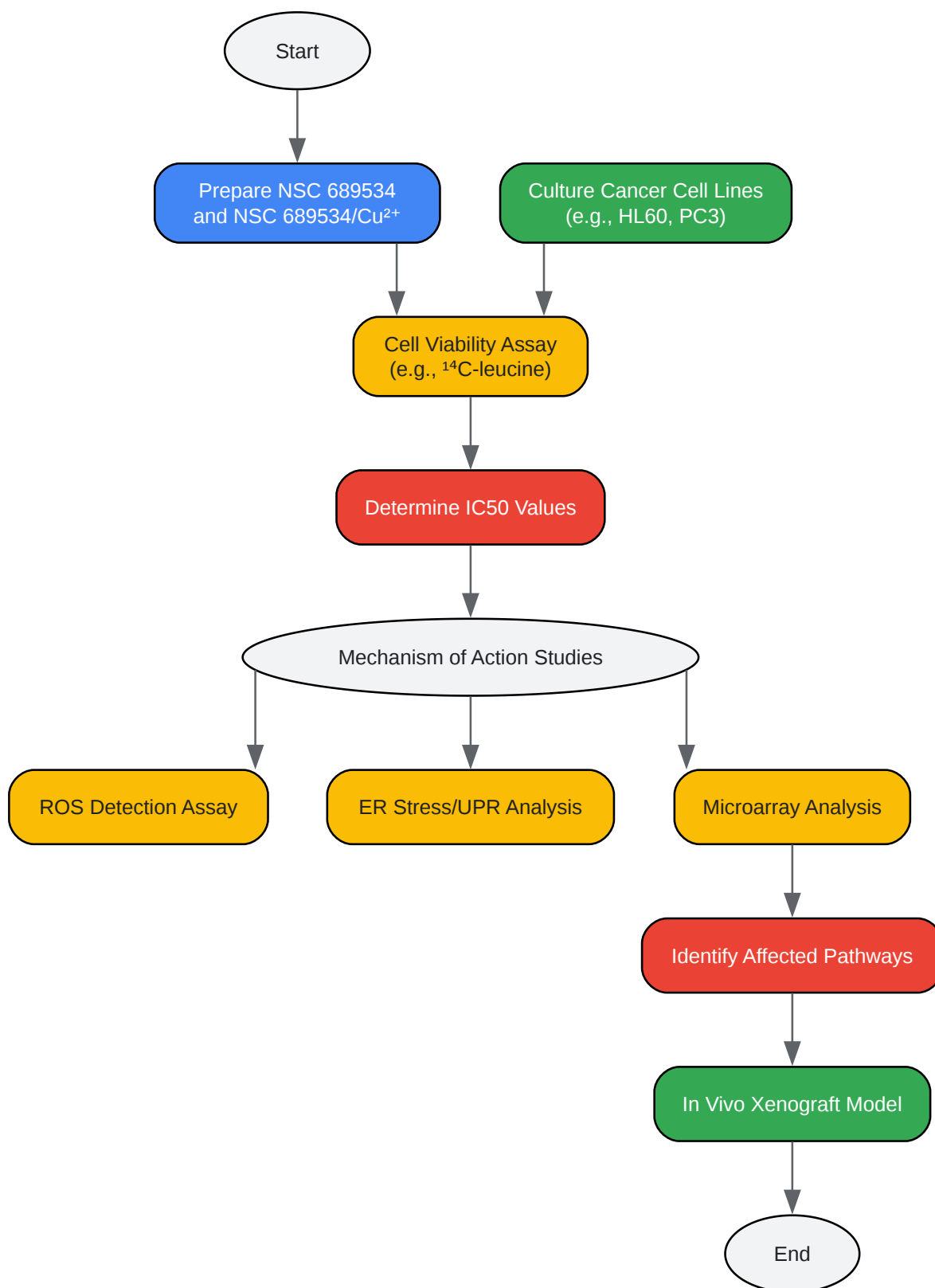
Methodology: Specific details of the ^{14}C -leucine viability assay protocol were not available in the provided search results.

Microarray Analysis

Microarray analysis was performed on cells treated with **NSC 689534**/ Cu^{2+} to identify key signaling pathways affected by the compound.[\[1\]](#)

Methodology: Specific details of the microarray analysis protocol were not available in the provided search results.

The following diagram outlines a general workflow for assessing the biological activity of **NSC 689534**:



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Caption: General experimental workflow for the evaluation of **NSC 689534**.

Conclusion

NSC 689534 is a promising anti-cancer agent whose activity is significantly enhanced by copper chelation. The resulting complex induces cell death through the generation of oxidative and ER stress. Further preclinical investigation into the efficacy and safety of **NSC 689534/Cu²⁺** is warranted to explore its full therapeutic potential.

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References

- [1. A Copper Chelate of Thiosemicarbazone NSC 689534 induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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